molecular formula C17H14N4O4S B11012674 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B11012674
M. Wt: 370.4 g/mol
InChI Key: JAKDOOFQFLWDLD-UHFFFAOYSA-N
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Description

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring, a methoxybenzyl group, and a nitrobenzamide moiety. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Methoxybenzyl Group: The thiadiazole intermediate is then reacted with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the methoxybenzyl group.

    Formation of the Nitrobenzamide Moiety: Finally, the compound is reacted with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Methoxybenzaldehyde, methoxybenzoic acid.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide exerts its effects is often related to its interaction with biological targets:

    Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involving kinases or transcription factors, leading to changes in cellular processes like proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-aminobenzamide
  • N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide

Uniqueness

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding structure-activity relationships.

Properties

Molecular Formula

C17H14N4O4S

Molecular Weight

370.4 g/mol

IUPAC Name

N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

InChI

InChI=1S/C17H14N4O4S/c1-25-14-8-3-2-5-11(14)10-15-19-20-17(26-15)18-16(22)12-6-4-7-13(9-12)21(23)24/h2-9H,10H2,1H3,(H,18,20,22)

InChI Key

JAKDOOFQFLWDLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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